1-(Dimethyl-1,3-thiazol-4-YL)-3-(dimethylamino)prop-2-EN-1-one
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Overview
Description
1-(Dimethyl-1,3-thiazol-4-YL)-3-(dimethylamino)prop-2-EN-1-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethyl-1,3-thiazol-4-YL)-3-(dimethylamino)prop-2-EN-1-one typically involves the reaction of a thiazole derivative with a dimethylamino compound under specific conditions. One common method includes:
Starting Materials: Thiazole derivative, dimethylamino compound
Reaction Conditions: Solvent (e.g., ethanol), catalyst (e.g., acid or base), temperature control
Procedure: The thiazole derivative is reacted with the dimethylamino compound in the presence of a catalyst under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethyl-1,3-thiazol-4-YL)-3-(dimethylamino)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Dimethyl-1,3-thiazol-4-YL)-3-(dimethylamino)prop-2-EN-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as a drug or a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Dimethylamino Compounds: Compounds containing the dimethylamino group attached to different core structures.
Uniqueness
1-(Dimethyl-1,3-thiazol-4-YL)-3-(dimethylamino)prop-2-EN-1-one is unique due to its specific combination of the thiazole ring and the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2OS |
---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1-(2,5-dimethyl-1,3-thiazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H14N2OS/c1-7-10(11-8(2)14-7)9(13)5-6-12(3)4/h5-6H,1-4H3/b6-5+ |
InChI Key |
TZEZVPZHMNDXCC-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)C)C(=O)/C=C/N(C)C |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)C=CN(C)C |
Origin of Product |
United States |
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